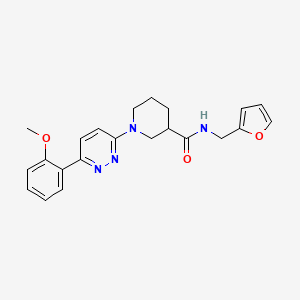

N-(furan-2-ylmethyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-(furan-2-ylmethyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1202997-94-1) is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 4. The pyridazine ring is connected to a piperidine moiety at position 3, which is further functionalized with a carboxamide group linked to a furan-2-ylmethyl substituent .

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃N₅O₃ |

| Molecular Weight | 403.48 g/mol (analog in ) |

| Key Substituents | 2-Methoxyphenyl, furan-2-ylmethyl |

| CAS Number | 1202997-94-1 |

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-28-20-9-3-2-8-18(20)19-10-11-21(25-24-19)26-12-4-6-16(15-26)22(27)23-14-17-7-5-13-29-17/h2-3,5,7-11,13,16H,4,6,12,14-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNPKTZMPMKVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological properties, focusing on its mechanisms of action, efficacy against various targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 405.5 g/mol. The structural representation includes a furan ring, a pyridazine moiety, and a piperidine core, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Enzyme Inhibition : Many derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating Alzheimer's disease. For instance, compounds with similar substitutions showed IC50 values in the nanomolar range against AChE, indicating potent inhibitory effects .

- Antiviral Activity : Some derivatives have been tested against viral targets such as SARS-CoV-2. The presence of specific functional groups has been linked to enhanced inhibitory activity against the main protease (Mpro) of SARS-CoV-2, with certain compounds exhibiting IC50 values as low as 1.55 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that certain derivatives of the compound exhibited significant inhibitory effects on SARS-CoV-2 Mpro, suggesting potential therapeutic applications in COVID-19 treatment . The SAR analysis indicated that specific modifications on the phenyl and piperidine rings could enhance potency.

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity against various bacterial strains, showing that some analogs had MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating moderate to strong antibacterial properties .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Compound 1 : 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 1170619-04-1)

- Structural Differences: The carboxamide group is substituted with a 3-methylpyridin-2-yl group instead of furan-2-ylmethyl.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅N₅O₂ |

| Molecular Weight | 403.48 g/mol |

| Melting Point | Not reported |

Compound 2 : 1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide

- Structural Differences: The pyridazine ring is substituted with a 4-chlorophenyl group instead of 2-methoxyphenyl. The carboxamide group is linked to a 6-methoxypyrimidin-4-yl moiety. The pyrimidine group may engage in π-π stacking interactions distinct from furan or pyridine .

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁ClN₆O₂ |

| Molecular Weight | 424.9 g/mol |

Compound 3 : 1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide

- Structural Differences: The 2-methoxyphenyl group is replaced with an imidazol-1-yl substituent.

Substituent Effects on Physicochemical Properties

- 2-Methoxyphenyl vs. 4-Chlorophenyl (Pyridazine Substituent) :

- Furan-2-ylmethyl vs. Pyridine: Enhances stability and hydrogen-bond acceptor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.